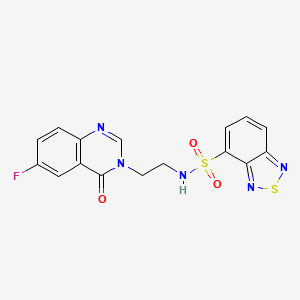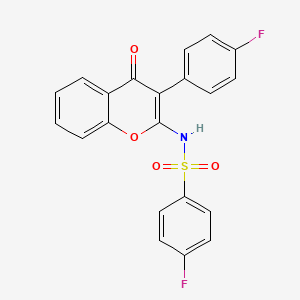![molecular formula C16H14FNO4 B10992695 N-cyclopropyl-5-[(2-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B10992695.png)
N-cyclopropyl-5-[(2-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-5-[(2-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide is a fascinating compound with a complex structure. Let’s break it down:
This compound combines a pyran ring, a fluorobenzyl group, and a carboxamide functionality. Its cyclopropyl moiety adds an interesting twist to its reactivity.
Preparation Methods
Synthetic Routes:: The synthesis of N-cyclopropyl-5-[(2-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide likely involves a multistep process. Unfortunately, specific literature on its preparation is scarce. we can draw inspiration from related reactions.
Industrial Production:: Industrial-scale production methods are proprietary and not widely disclosed. Researchers may employ Suzuki–Miyaura cross-coupling reactions, which utilize boron reagents for carbon–carbon bond formation . These reactions are mild, versatile, and environmentally friendly.
Chemical Reactions Analysis
Reactivity::
Suzuki–Miyaura Coupling: This compound could undergo Suzuki–Miyaura coupling, where boron-based reagents react with aryl halides or pseudohalides under palladium catalysis. The resulting C–C bond formation is crucial for constructing complex molecules.
Boron Reagents: Boronic acids or boronate esters
Aryl Halides: Fluorobenzyl halides (e.g., 2-fluorobenzyl bromide)
Palladium Catalyst: Often Pd(PPh)
Major Products:: The coupling of N-cyclopropyl-5-[(2-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide with suitable aryl halides would yield biaryl derivatives.
Scientific Research Applications
This compound’s applications span various fields:
Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer).
Chemistry: Explore its reactivity in other transformations.
Industry: Assess its use in materials science or agrochemicals.
Mechanism of Action
The exact mechanism remains elusive, but potential targets and pathways could involve interactions with cellular receptors, enzymes, or signaling cascades. Further research is needed.
Comparison with Similar Compounds
While direct analogs are scarce, compare this compound to related pyran derivatives or fluorobenzyl-containing molecules.
Properties
Molecular Formula |
C16H14FNO4 |
|---|---|
Molecular Weight |
303.28 g/mol |
IUPAC Name |
N-cyclopropyl-5-[(2-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide |
InChI |
InChI=1S/C16H14FNO4/c17-12-4-2-1-3-10(12)8-21-15-9-22-14(7-13(15)19)16(20)18-11-5-6-11/h1-4,7,9,11H,5-6,8H2,(H,18,20) |
InChI Key |
ZQEZXAZHYUICRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B10992614.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B10992634.png)
![N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine](/img/structure/B10992636.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)butanamide](/img/structure/B10992646.png)
![2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B10992649.png)
![4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10992651.png)
![2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B10992653.png)

![ethyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10992663.png)

![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B10992676.png)


